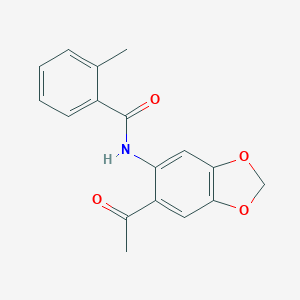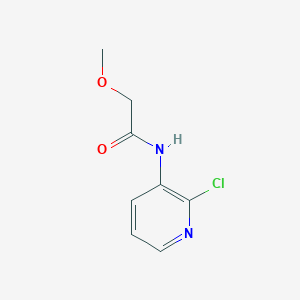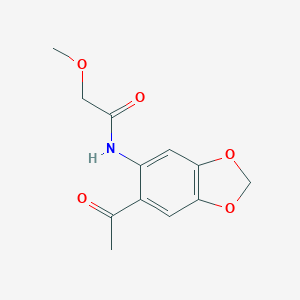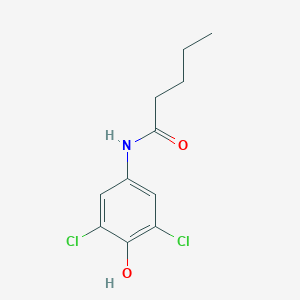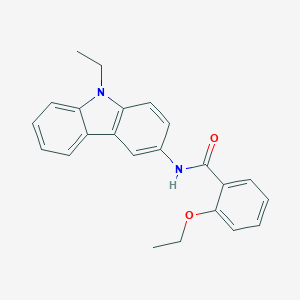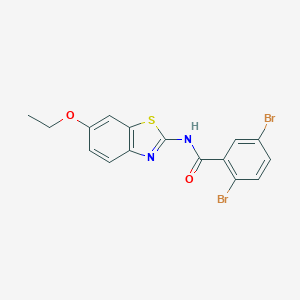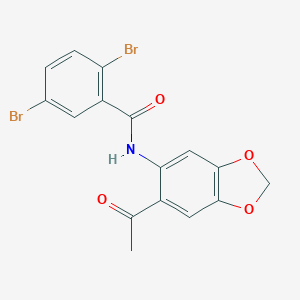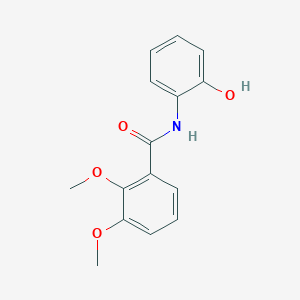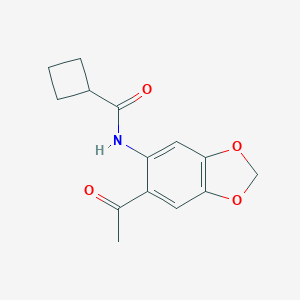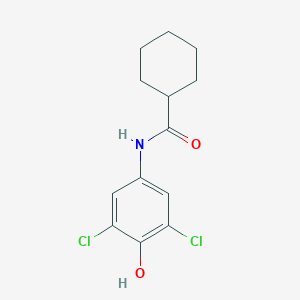
ethyl 3-(3-methylbutanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-(3-methylbutanoylamino)benzoate is an organic compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and an amide linkage with a 3-methylbutanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-methylbutanoyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-aminobenzoate and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Ethyl 3-aminobenzoate is dissolved in an appropriate solvent like dichloromethane. To this solution, 3-methylbutanoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure ethyl 3-[(3-methylbutanoyl)amino]benzoate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(3-methylbutanoyl)amino]benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
ethyl 3-(3-methylbutanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Hydrolysis: this compound hydrolysis yields 3-[(3-methylbutanoyl)amino]benzoic acid and ethanol.
Reduction: Reduction of the amide group yields ethyl 3-aminobenzoate and 3-methylbutanol.
Substitution: Nitration of the aromatic ring yields nitro derivatives, while halogenation yields halogenated derivatives.
科学研究应用
ethyl 3-(3-methylbutanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of ethyl 3-[(3-methylbutanoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amide linkage and ester group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
ethyl 3-(3-methylbutanoylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-aminobenzoate: Lacks the 3-methylbutanoyl group, making it less hydrophobic and potentially less bioactive.
Ethyl 4-aminobenzoate: The position of the amino group on the aromatic ring is different, which can affect its reactivity and biological activity.
Methyl 3-[(3-methylbutanoyl)amino]benzoate: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
ethyl 3-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)11-6-5-7-12(9-11)15-13(16)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,15,16) |
InChI 键 |
SLYFKHIJKAYNOP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC(C)C |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


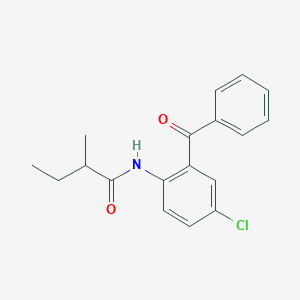
![Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B310805.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B310808.png)
